N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound with significant applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a thienopyrimidine core substituted with chloro, trifluoromethyl, and dimethyl groups. These substitutions confer unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a thienopyrimidine derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the target compound.
4-chloro-3-(trifluoromethyl)aniline: Another related compound with similar structural features.
4-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11ClF3N3S |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H11ClF3N3S/c1-7-8(2)23-14-12(7)13(20-6-21-14)22-9-3-4-11(16)10(5-9)15(17,18)19/h3-6H,1-2H3,(H,20,21,22) |
InChI Key |
KKOAAESXSVPPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Origin of Product |
United States |
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